molecular formula C21H22Cl2N4O2S B8716737 1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-(2-(2-pyridinyl)ethyl)-, carbamate (ester) CAS No. 178980-22-8

1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-(2-(2-pyridinyl)ethyl)-, carbamate (ester)

Cat. No. B8716737
CAS RN: 178980-22-8
M. Wt: 465.4 g/mol
InChI Key: YAAUJGKEBXHIMA-UHFFFAOYSA-N
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Description

1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-(2-(2-pyridinyl)ethyl)-, carbamate (ester) is a useful research compound. Its molecular formula is C21H22Cl2N4O2S and its molecular weight is 465.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-(2-(2-pyridinyl)ethyl)-, carbamate (ester) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-(2-(2-pyridinyl)ethyl)-, carbamate (ester) including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

178980-22-8

Product Name

1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-(2-(2-pyridinyl)ethyl)-, carbamate (ester)

Molecular Formula

C21H22Cl2N4O2S

Molecular Weight

465.4 g/mol

IUPAC Name

[5-(3,5-dichlorophenyl)sulfanyl-4-propan-2-yl-1-(2-pyridin-2-ylethyl)imidazol-2-yl]methyl carbamate

InChI

InChI=1S/C21H22Cl2N4O2S/c1-13(2)19-20(30-17-10-14(22)9-15(23)11-17)27(18(26-19)12-29-21(24)28)8-6-16-5-3-4-7-25-16/h3-5,7,9-11,13H,6,8,12H2,1-2H3,(H2,24,28)

InChI Key

YAAUJGKEBXHIMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(C(=N1)COC(=O)N)CCC2=CC=CC=N2)SC3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 20 ml of tetrahydrofuran was dissolved 521 mg of 5-(3,5-dichlorophenylthio)-4-isopropyl-2-hydroxymethyl-1-(2-pyridylethyl)-1H-imidazole (112a,), and the mixture was cooled to -40° C. Under stirring, 221 μl of trichloroacetylisocyanate was added, the mixture was allowed to stand to reach room temperature, and stirred for 30 minutes. Added was 500 μl of triethylamine, 5 ml of water and 5 ml of methanol, and the mixture was stirred at 70° C. for 1 hour. After completion of the reaction, the solvent was distilled off under reduced pressure, an aqueous sodium hydrogen carbonate solution was added, and extracted with ethyl acetate. The extract was dried over sodium sulfate, and the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:methanol=10:1)to give 520 mg of Compound I-129 (yield 91%).
Quantity
221 μL
Type
reactant
Reaction Step One
Quantity
500 μL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five
Yield
91%

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